ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate
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Overview
Description
Ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzoyloxymethyl group, and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(benzoyloxymethyl)-6-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of benzoyl chloride and 2-(hydroxymethyl)-6-methoxybenzoic acid. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with ethanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyloxymethyl group can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-6-methoxybenzoic acid.
Reduction: Formation of 2-(benzoyloxymethyl)-6-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoyloxymethyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoyloxymethyl and methoxybenzoic acid moieties. These moieties can then interact with various biological pathways, potentially modulating enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate can be compared with other similar compounds such as:
Ethyl 2-(hydroxymethyl)-6-methoxybenzoate: Lacks the benzoyl group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
Ethyl 2-(benzoyloxymethyl)-4-methoxybenzoate: Positional isomer with the methoxy group at the 4-position instead of the 6-position, leading to different steric and electronic effects.
Properties
IUPAC Name |
ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-3-22-18(20)16-14(10-7-11-15(16)21-2)12-23-17(19)13-8-5-4-6-9-13/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCWPMIQAXBMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)COC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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